molecular formula C16H15ClN2O3S B2757774 1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922059-76-5

1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2757774
CAS RN: 922059-76-5
M. Wt: 350.82
InChI Key: LXYSDVBBLBIGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as CTM, is a chemical compound that has gained attention for its potential applications in scientific research.

Scientific Research Applications

Methane Generation from CO2

A study focused on the electrochemical reduction of carbon dioxide to methane using rhenium tricarbonyl complexes, highlighting the potential of molecular structures in developing homogeneous catalysts for converting CO2 into valuable products like methane (Nganga et al., 2021).

N-Acyl- and N-Methanesulfonyl Compounds

Research on the formation and reaction of N-acyl- and N-methanesulfonyl compounds demonstrates the chemical versatility of these groups, suggesting applications in synthetic chemistry and potentially in the development of new materials or pharmaceuticals (Hoshino, Suzuki, & Ogasawara, 2001).

Methanesulfonyl Fluoride and Acetylcholinesterase

A study on the reaction of methanesulfonyl fluoride with acetylcholinesterase, which could inform research on enzyme inhibitors, showcasing the application of sulfonamide compounds in understanding biological processes and developing therapeutic agents (Kitz & Wilson, 1963).

Metal Mediated Inhibition

Investigation into quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors, which are significant in understanding the role of metal ions in biological systems and developing inhibitors for therapeutic use (Huang et al., 2006).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-14-4-2-1-3-12(14)10-23(21,22)19-13-6-7-15-11(9-13)5-8-16(20)18-15/h1-4,6-7,9,19H,5,8,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSDVBBLBIGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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